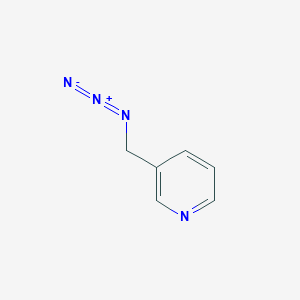

3-(Azidomethyl)pyridine

Cat. No. B1520646

Key on ui cas rn:

864528-33-6

M. Wt: 134.14 g/mol

InChI Key: PPHVFMDULQHSTJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05981500

Procedure details

To a solution of nicotinic acid hydrazide dihydrochloride (2 g) in water (10 ml) was added a solution of sodium nitrite (1.6 g) in water (10 ml), keeping the temperature below 20° C. Diethyl ether (50 ml) was then added and the mixture basified by the careful addition of solid sodium bicarbonate. The organic layer was separated, washed with water (20 ml), dried over anhydrous magnesium sulphate and evaporated to dryness under vacuum to give nicotinyl azide (1.1 g) m.pt. 54° C. This azide (1.1 g) was stirred in dry toluene (10 ml) and heated at 100° C. under a nitrogen atmosphere for 8 hr to give a solution containing 3-pyridyl isocyanate. A portion of this solution (1 ml) was reacted with 5-oximino-25-cyclohexyl-22,23-dihydroavermectin B1 monosaccharide (Example 5) (100 mg), in toluene (10 ml) at room temperature for 1 hr before pouring into a diethyl ether-water mixture (1:1, 30 ml). The organic layer was separated, dried over anhydrous magesium sulphate and evaporated to dryness under vacuum to give a residue (130 mg) which was purified by high pressure liquid chromatography on a Dynamax (trade mark) column (41.4×250 mm, 8 μm, ODS-silica, Rainin) eluting at 45 ml per minute with a methanol-water 85:15 mixture, changing to 87:13 after 15 mins. Appropriate fractions were combined and evaporated under vacuum to yield the title compound as a white powder (52 mg). Mass and NMR spectra were fully consistent with the proposed structure.

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.[C:3]([NH:11][NH2:12])(=O)[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[N:13]([O-])=O.[Na+].C(OCC)C.C(=O)(O)[O-].[Na+]>O>[CH2:3]([N:11]=[N+:12]=[N-:13])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1 |f:0.1.2,3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.C(C1=CN=CC=C1)(=O)NN

|

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (20 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CN=CC=C1)N=[N+]=[N-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 86.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |